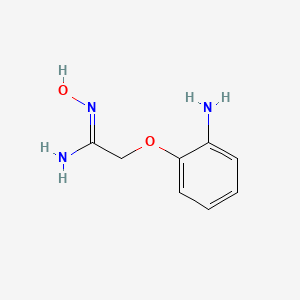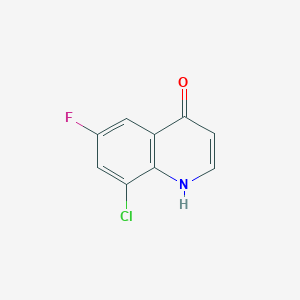
1-(3,5-Dimethylphenyl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a butane-1,3-dione backbone substituted with a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3,5-dimethylacetophenone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(3,5-Dimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(3,5-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)butane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that regulate metabolic or signaling pathways.
相似化合物的比较
1-(3,5-Dimethylphenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(3,5-Dimethylphenyl)propan-1-one: Another related compound with a different carbon chain length.
Uniqueness: 1-(3,5-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern and carbon chain length, which can influence its reactivity and applications. Its distinct properties make it suitable for specific chemical reactions and applications that similar compounds may not be able to achieve.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3 |
InChI 键 |
HJSNDSFJYWWMHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


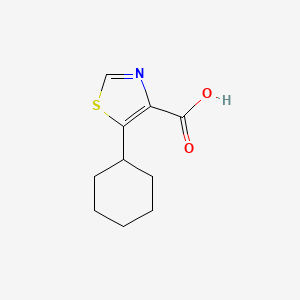
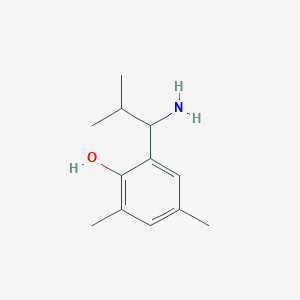
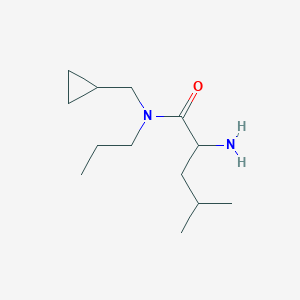

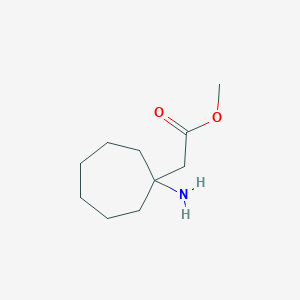
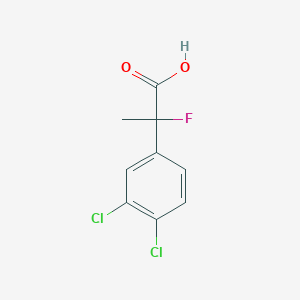

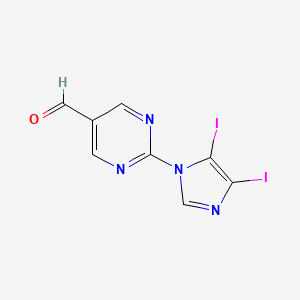
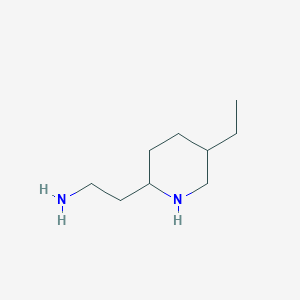
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
